molecular formula C6H4ClFIN B12857843 6-Chloro-2-fluoro-3-iodoaniline

6-Chloro-2-fluoro-3-iodoaniline

Cat. No.: B12857843
M. Wt: 271.46 g/mol
InChI Key: AEYIWDHMLVOBFA-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H4ClFINH2 This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to the benzene ring along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-iodoaniline typically involves multi-step processes starting from commercially available precursors. One common method includes:

    Nitration and Reduction: The nitration of a suitable precursor followed by reduction to introduce the amino group.

    Halogenation: Sequential halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of such compounds often employs transition-metal-catalyzed processes, such as palladium-catalyzed amination, which allows for the efficient introduction of amino groups into halogenated aromatic compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-3-iodoaniline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-fluoro-3-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodoaniline depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-fluoro-3-iodoaniline is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties compared to other halogenated anilines. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

6-chloro-2-fluoro-3-iodoaniline

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2

InChI Key

AEYIWDHMLVOBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)F)I

Origin of Product

United States

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